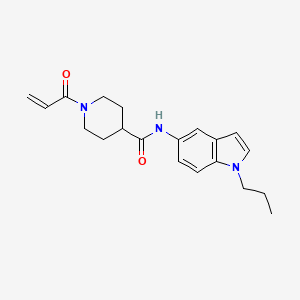
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C20H25N3O2 and a molecular weight of 339.439. This compound is characterized by its unique structure, which includes an indole moiety, a piperidine ring, and a prop-2-enoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Indole and Piperidine Rings: The indole and piperidine rings are coupled through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Prop-2-enoyl Group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using nucleophiles like amines or thiols.
Addition: The prop-2-enoyl group can participate in addition reactions, such as Michael addition, with nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The prop-2-enoyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
1-(prop-2-enoyl)-N-(1-propyl-1H-indol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Prop-2-enoyl-N-pyrimidin-5-ylpiperidine-4-carboxamide: This compound has a pyrimidine ring instead of an indole ring, which may result in different biological activities and applications.
1-(prop-2-enoyl)piperidine-4-carboxylic acid: This compound lacks the indole moiety and has different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the indole and piperidine rings, which can result in unique biological activities and applications.
Propriétés
IUPAC Name |
1-prop-2-enoyl-N-(1-propylindol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-10-22-11-9-16-14-17(5-6-18(16)22)21-20(25)15-7-12-23(13-8-15)19(24)4-2/h4-6,9,11,14-15H,2-3,7-8,10,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLDOFAKPJOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)

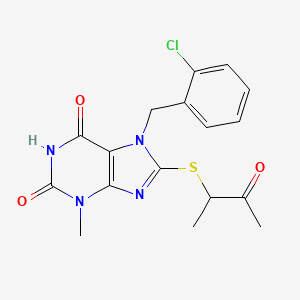
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)
![N-{3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
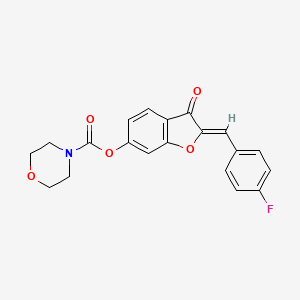

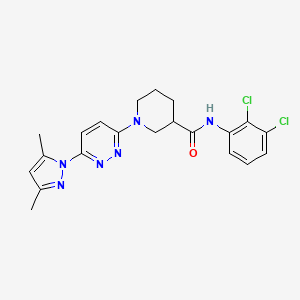
![2-Methyl-6-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2792066.png)
![4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)

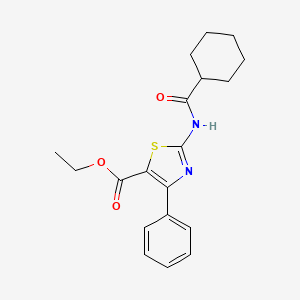
![(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2792075.png)
